GNF5-amido-Me

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

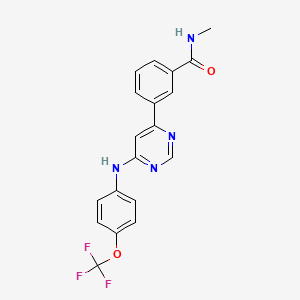

C19H15F3N4O2 |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

N-methyl-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C19H15F3N4O2/c1-23-18(27)13-4-2-3-12(9-13)16-10-17(25-11-24-16)26-14-5-7-15(8-6-14)28-19(20,21)22/h2-11H,1H3,(H,23,27)(H,24,25,26) |

InChI Key |

IYYNPUHFNMCJEM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of GNF5-amido-Me Based Protein Degraders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of therapeutic agents derived from GNF5-amido-Me, focusing on their function as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These chimeric molecules represent a novel strategy for targeted protein degradation, offering a potential therapeutic avenue for diseases driven by aberrant protein function, such as Chronic Myelogenous Leukemia (CML).

Introduction: From Allosteric Inhibition to Targeted Degradation

This compound is a derivative of GNF-5, an allosteric inhibitor that binds to the myristate pocket of the ABL kinase domain.[1] While GNF-5 itself acts as a non-ATP-competitive inhibitor of the oncogenic BCR-ABL fusion protein,[2][3][4] this compound serves as a crucial component—a "warhead"—in the design of more advanced therapeutic modalities known as SNIPERs.

SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that specifically recruit Inhibitor of Apoptosis Proteins (IAPs) as E3 ubiquitin ligases to induce the degradation of a target protein.[2] By covalently linking this compound to a ligand for an IAP, a bifunctional molecule is created that can effectively eliminate the BCR-ABL oncoprotein, rather than merely inhibiting its enzymatic activity.

Core Mechanism of Action: The SNIPER Platform

The fundamental mechanism of a this compound-based SNIPER is to hijack the cell's own ubiquitin-proteasome system to selectively destroy the BCR-ABL protein. This process can be broken down into four key steps:

-

Ternary Complex Formation: The SNIPER molecule, consisting of the this compound warhead, a flexible linker, and an IAP ligand, facilitates the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ligase (e.g., cIAP1 or XIAP). The this compound moiety binds to the allosteric myristate site of ABL, while the IAP ligand moiety binds to the BIR3 domain of the IAP.

-

Proximity-Induced Ubiquitination: The formation of this ternary complex brings the E3 ligase into close proximity with the BCR-ABL protein. This induced proximity allows the IAP to function as an E3 ligase, catalyzing the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein.

-

Polyubiquitination and Proteasomal Recognition: The successive addition of ubiquitin molecules results in the formation of a polyubiquitin chain on BCR-ABL. This chain acts as a recognition signal for the 26S proteasome.

-

Target Degradation and SNIPER Recycling: The proteasome captures, unfolds, and degrades the polyubiquitinated BCR-ABL protein into small peptides. The SNIPER molecule, having catalyzed the interaction, is then released and can engage another BCR-ABL protein and IAP, allowing it to act catalytically.

A secondary mechanism involves the ability of the IAP ligand component of the SNIPER to induce autoubiquitination and subsequent degradation of cIAP1, which can contribute to the overall anti-cancer effect.

Signaling Pathway and Logic Diagrams

The following diagrams illustrate the key pathways and logical relationships in the mechanism of action of this compound based SNIPERs.

Quantitative Data

The efficacy of this compound based SNIPERs is determined by their ability to induce the degradation of the target protein, measured as the DC₅₀ (concentration for 50% degradation), and their ability to inhibit cell proliferation (IC₅₀).

| Compound ID | ABL Ligand | IAP Ligand | DC₅₀ (BCR-ABL) | Cell Line | Reference |

| SNIPER(ABL)-013 | GNF-5 | Bestatin | 20 µM | K562 | |

| SNIPER(ABL)-062 | GNF-5 derivative | Not Specified | Potent Degradation | K562 |

Table 1: Degradation Potency of GNF-5 Based SNIPERs.

For comparison, the parent compound GNF-5 inhibits the enzymatic activity of Bcr-Abl but does not induce its degradation.

| Compound ID | Assay Type | IC₅₀ / EC₅₀ | Target/Cell Line | Reference |

| GNF-5 | Biochemical (Kinase) | 220 nM | Wild-type Abl | |

| GNF-5 | Cell Proliferation | 430 nM | wt-Bcr-Abl transformed cells | |

| GNF-5 | Cell Proliferation | 580 nM | E255K mutant Bcr-Abl cells | |

| GNF-5 | Cell Proliferation | 5 µM | T315I mutant Ba/F3 cells |

Table 2: Inhibitory Activity of the Parent Compound GNF-5.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound based SNIPERs.

Cell Culture and Treatment

-

Cell Line: K562 (human CML cell line, positive for BCR-ABL) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded in appropriate plates (e.g., 6-well for Western Blot, 96-well for viability) and allowed to adhere overnight. The SNIPER compound, dissolved in DMSO, is added to the media at various concentrations. A DMSO-only control is run in parallel. Cells are incubated for the desired time period (e.g., 4, 8, 12, 24 hours).

Western Blotting for Protein Degradation

-

Objective: To quantify the reduction in BCR-ABL protein levels following treatment.

-

Protocol:

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Quantification: Total protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on an 8-10% polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for ABL. A primary antibody for a loading control (e.g., GAPDH, β-actin) is also used.

-

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using image analysis software. BCR-ABL levels are normalized to the loading control and expressed as a percentage of the DMSO-treated control. The DC₅₀ value is calculated from the dose-response curve.

-

Cell Viability Assay

-

Objective: To measure the effect of BCR-ABL degradation on cell proliferation and viability.

-

Protocol (MTT Assay Example):

-

Seeding: K562 cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

Treatment: Cells are treated with a serial dilution of the SNIPER compound for 72 hours.

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the DMSO-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

-

Conclusion

This compound is a key building block for a sophisticated class of targeted protein degraders. When incorporated into a SNIPER molecule, it enables the hijacking of the IAP E3 ligase system to induce the selective, catalytic degradation of the BCR-ABL oncoprotein. This mechanism of action, which results in the elimination of the target protein rather than its inhibition, offers a powerful and promising strategy to overcome the limitations of traditional kinase inhibitors, including potential resistance mechanisms. The continued development and optimization of such degraders, guided by the principles and experimental approaches outlined in this guide, hold significant potential for advancing cancer therapy.

References

- 1. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to GNF5-amido-Me and Allosteric Inhibition of Bcr-Abl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of the Bcr-Abl oncoprotein by GNF-5, a pioneering non-ATP competitive inhibitor. It details the underlying signaling pathways, the mechanism of inhibition, quantitative efficacy data, and the experimental protocols used for its characterization. Furthermore, it introduces GNF5-amido-Me as a functionalized derivative for advanced therapeutic applications.

Introduction: Targeting Bcr-Abl in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1][2][3] This translocation creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein.[2][4] The fusion results in a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis through the activation of multiple downstream signaling pathways.

The development of ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib revolutionized CML treatment. However, the emergence of resistance, often through point mutations in the ATP-binding site (most notably the T315I "gatekeeper" mutation), presents a significant clinical challenge. This spurred the development of alternative inhibitory strategies, leading to the discovery of allosteric inhibitors.

GNF-2 and its analog GNF-5 are seminal allosteric inhibitors that bind to the myristate-binding pocket of the Abl kinase domain, a site distinct from the ATP pocket. GNF-5, an N-hydroxyethyl carboxamide analog of GNF-2, was developed to have more favorable pharmacokinetic properties. By not competing with ATP, these compounds offer a different mechanism of action that can be leveraged to overcome resistance to traditional TKIs. This compound is a further derivative of GNF5, designed to function as the Bcr-Abl binding moiety in targeted protein degradation technologies.

The Bcr-Abl Signaling Network

The constitutive kinase activity of Bcr-Abl leads to the phosphorylation of numerous downstream substrates, activating signaling cascades that are central to the malignant phenotype of CML. The primary pathways include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation. Bcr-Abl activates RAS through the GRB2/SOS adapter protein complex, leading to the sequential activation of RAF, MEK, and ERK.

-

PI3K/AKT/mTOR Pathway: This pathway is a major driver of cell survival and proliferation while inhibiting apoptosis. Bcr-Abl can activate PI3K through multiple adapter proteins, including GRB2, GAB2, and CRKL. Activated AKT proceeds to inhibit pro-apoptotic factors and activate mTOR, a key regulator of cell growth.

-

JAK/STAT Pathway: Crucial for cytokine-independent growth, Bcr-Abl directly phosphorylates and activates STAT proteins, particularly STAT5. Activated STAT5 translocates to the nucleus to regulate the transcription of anti-apoptotic genes like BCL-xL. The phosphorylation status of STAT5 is considered a key pharmacodynamic marker of Bcr-Abl activity.

Mechanism of GNF-5 Allosteric Inhibition

GNF-5 operates through a mechanism fundamentally different from traditional TKIs. Instead of competing with ATP in the kinase domain's active site, it binds to the myristate-binding pocket located on the C-terminal lobe of the Abl kinase domain. This site is naturally used to bind a myristoyl group, which induces a conformational change that maintains the kinase in an auto-inhibited state. The Bcr-Abl fusion protein lacks this N-terminal myristoyl group, contributing to its constitutive activity.

By binding to this pocket, GNF-5 mimics the effect of myristoylation. It induces a conformational change that is transmitted to the ATP-binding site, stabilizing an inactive state of the kinase and preventing efficient substrate phosphorylation. This allosteric mechanism confers high selectivity for the Abl kinase, as the myristate pocket is not a common feature among other kinases.

Quantitative Data Summary

GNF-5 has been evaluated in a variety of biochemical and cellular assays to quantify its inhibitory activity against both wild-type and mutant forms of Bcr-Abl.

Table 1: Biochemical Inhibitory Activity of GNF-5

| Target | GNF-5 IC₅₀ (µM) | Notes |

| Wild-Type Abl Kinase | 0.22 | Non-ATP competitive inhibition confirmed in kinetic assays. |

| E505K Mutant Abl | > 10 | E505K is a mutation within the myristate-binding site, confirming the binding location of GNF-5. |

| T315I Mutant Abl | > 10 (as single agent) | GNF-5 alone is not a potent inhibitor of the T315I mutant in biochemical assays. |

Table 2: Cellular Activity of GNF-5

| Cell Line / Model | Assay Type | GNF-5 IC₅₀ (µM) | Notes |

| Ba/F3 (Wild-Type Bcr-Abl) | Proliferation | 0.43 | Demonstrates potent inhibition of Bcr-Abl dependent cell growth. |

| Ba/F3 (E255V Bcr-Abl) | Proliferation | 0.38 | Effective against this imatinib-resistant mutant. |

| Ba/F3 (T315I Bcr-Abl) | Proliferation | ~5.0 | Shows moderate single-agent activity against the highly resistant T315I mutant in cellular context. |

| K562 (Human CML) | Proliferation | ~1.0 | Effective in a human CML cell line. |

Table 3: GNF-5 Combination Therapy against T315I Mutant

A key therapeutic advantage of GNF-5 is its ability to act additively or synergistically with ATP-competitive inhibitors against the T315I mutant.

| Cell Line | Combination | Effect | Result |

| Ba/F3 (T315I Bcr-Abl) | GNF-5 + Nilotinib | Additive Inhibition | At 2 µM GNF-5, the IC₅₀ of Nilotinib was reduced to 0.8 µM. |

| T315I Murine Model | GNF-5 + Nilotinib | In Vivo Efficacy | Combination treatment led to complete disease remission. |

Experimental Protocols

Characterizing an allosteric inhibitor like GNF-5 involves a series of biochemical and cell-based assays to determine its mechanism, potency, and specificity.

Biochemical Kinase Assay

This assay measures the direct inhibition of purified Bcr-Abl kinase activity.

-

Objective: To determine the IC₅₀ of an inhibitor against recombinant Abl kinase.

-

Materials:

-

Purified, recombinant Abl kinase domain.

-

Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).

-

Peptide substrate (e.g., Abltide).

-

ATP.

-

Test inhibitor (GNF-5) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Protocol:

-

Prepare serial dilutions of GNF-5 in DMSO and then in kinase buffer.

-

In a 96-well or 384-well plate, add the recombinant Abl enzyme to each well.

-

Add the diluted GNF-5 or vehicle control (DMSO) to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C or 37°C.

-

Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated). For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Plot the signal versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cellular Bcr-Abl Phosphorylation Assay

This assay measures the inhibitor's ability to block Bcr-Abl kinase activity inside living cells.

-

Objective: To quantify the inhibition of Bcr-Abl autophosphorylation or the phosphorylation of its direct downstream substrates (e.g., CrkL, STAT5).

-

Materials:

-

Bcr-Abl-positive cell line (e.g., K562, Ba/F3).

-

Cell culture medium and plates.

-

Test inhibitor (GNF-5).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: anti-phospho-Bcr-Abl (pY412), anti-phospho-STAT5 (pY694), anti-phospho-CrkL, and corresponding total protein antibodies for loading controls.

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents.

-

-

Protocol:

-

Seed Bcr-Abl-positive cells in a multi-well plate and allow them to attach or stabilize.

-

Treat the cells with serial dilutions of GNF-5 or vehicle control for a defined period (e.g., 1-4 hours).

-

After treatment, wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Perform Western blot analysis: separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated target (e.g., p-STAT5) and total protein.

-

Detect with a secondary antibody and visualize the bands using a chemiluminescence system.

-

Quantify band intensity to determine the reduction in phosphorylation relative to the vehicle-treated control.

-

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitor on the viability and proliferation of Bcr-Abl-dependent cancer cells.

-

Objective: To determine the EC₅₀ (or GI₅₀) of an inhibitor on cell growth.

-

Materials:

-

Bcr-Abl-dependent cell line (e.g., Ba/F3 expressing Bcr-Abl).

-

96-well cell culture plates.

-

Test inhibitor (GNF-5).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Protocol:

-

Seed cells at a low density in a 96-well plate and treat with serial dilutions of GNF-5.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a plate reader.

-

Calculate the percentage of cell proliferation inhibition relative to vehicle-treated cells and plot against inhibitor concentration to determine the EC₅₀.

-

This compound: A Derivative for Targeted Protein Degradation

Building on the selective binding of GNF-5, the derivative this compound has been developed for use in advanced therapeutic modalities like SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). These molecules, a class of PROTACs (Proteolysis-Targeting Chimeras), are bifunctional compounds designed to eliminate target proteins from the cell rather than just inhibit them.

A SNIPER molecule consists of three parts:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that binds to an E3 ubiquitin ligase.

-

A chemical linker connecting the two.

In this context, This compound serves as the warhead that specifically binds to the myristate pocket of Bcr-Abl. It is connected via a linker to a ligand that recruits an E3 ligase (such as IAP). This brings the E3 ligase into close proximity with Bcr-Abl, causing the oncoprotein to be ubiquitinated and subsequently targeted for degradation by the proteasome. This approach offers the potential for more profound and durable target suppression compared to simple inhibition.

Conclusion

GNF-5 represents a landmark achievement in the fight against TKI resistance in CML. Its allosteric mechanism of action, targeting the myristate-binding pocket of Abl, provides a distinct and complementary approach to conventional ATP-competitive inhibitors. The data clearly demonstrates its utility, particularly in combination therapies designed to overcome challenging resistance mutations like T315I. The detailed experimental protocols outlined herein provide a robust framework for the evaluation of such inhibitors.

The evolution of GNF-5 into derivatives like this compound for use in targeted protein degradation technologies highlights the enduring importance of this molecular scaffold. By shifting the therapeutic paradigm from inhibition to induced degradation, these next-generation compounds hold the promise of delivering more potent and lasting responses, representing an exciting frontier in the development of novel cancer therapies.

References

An In-depth Technical Guide to GNF5-amido-Me in Targeted Protein Degradation

This guide provides a comprehensive overview of GNF5-amido-Me, a critical component in the development of novel therapeutics for cancers such as Chronic Myelogenous Leukemia (CML). This compound serves as a warhead, derived from the allosteric Bcr-Abl inhibitor GNF-5, for a class of targeted protein degraders known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to induce the degradation of the oncogenic BCR-ABL protein.

The Chemical Structure of this compound and its Role in SNIPERs

This compound is a derivative of GNF-5, an allosteric inhibitor of the Bcr-Abl kinase. The "amido-Me" modification facilitates its conjugation to a linker, which in turn is attached to a ligand for an Inhibitor of Apoptosis Protein (IAP). This trimolecular assembly forms the SNIPER molecule. The this compound moiety is responsible for binding to the myristate-binding site of the ABL kinase domain of the BCR-ABL fusion protein.

The general structure of a SNIPER molecule incorporating this compound is as follows:

This compound --- Linker --- IAP Ligand

Several SNIPERs have been developed using this compound, including SNIPER(ABL)-013, SNIPER(ABL)-015, and SNIPER(ABL)-024. These molecules differ in the type of IAP ligand and the linker used. For example, SNIPER(ABL)-015 conjugates GNF-5 to the IAP ligand MV-1.[1]

Mechanism of Action: The SNIPER Pathway

SNIPERs containing this compound leverage the cell's own ubiquitin-proteasome system to eliminate the BCR-ABL protein. The process can be summarized in the following steps:

-

Ternary Complex Formation: The SNIPER molecule simultaneously binds to the BCR-ABL protein (via the this compound warhead) and an IAP E3 ubiquitin ligase (via the IAP ligand). This brings the E3 ligase into close proximity with the target protein, forming a ternary complex.

-

Ubiquitination: The recruited IAP E3 ligase facilitates the transfer of ubiquitin molecules to the BCR-ABL protein.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is recognized and degraded by the proteasome.

This targeted degradation approach offers a potential advantage over simple inhibition, as it removes the entire protein, potentially preventing the emergence of resistance.

Quantitative Data on GNF-5 Based SNIPERs

The efficacy of SNIPERs is typically quantified by their DC50 value, which is the concentration of the compound required to degrade 50% of the target protein.

| Compound | ABL Inhibitor | IAP Ligand | Linker | DC50 (µM) for BCR-ABL |

| SNIPER(ABL)-013 | GNF-5 | Bestatin | Not Specified | 20[1] |

| SNIPER(ABL)-015 | GNF-5 | MV-1 | Not Specified | 5[1] |

| SNIPER(ABL)-024 | GNF-5 | LCL161 derivative | Not Specified | 5[1] |

Experimental Protocols

General Synthesis of SNIPERs containing this compound

The synthesis of SNIPERs is a multi-step process involving the separate synthesis of the this compound warhead, the IAP ligand, and the linker, followed by their conjugation. While specific protocols are detailed in the primary literature, a general workflow is as follows:

Cell-Based BCR-ABL Degradation Assay

This protocol is used to determine the ability of a SNIPER compound to induce the degradation of the BCR-ABL protein in cancer cell lines (e.g., K562).

-

Cell Culture: Culture BCR-ABL positive cells (e.g., K562) in appropriate media and conditions.

-

Compound Treatment: Treat the cells with varying concentrations of the SNIPER compound for a specified period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for subsequent analysis.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for BCR-ABL.

-

Use a loading control antibody (e.g., GAPDH or β-actin) to normalize the results.

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize the protein bands using an appropriate detection reagent.

-

-

Data Analysis: Quantify the intensity of the BCR-ABL band relative to the loading control. The DC50 value can then be calculated.

Cell Viability Assay

This assay measures the effect of the SNIPER compound on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of the SNIPER compound to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a key building block in the development of SNIPERs, a promising class of targeted protein degraders. By hijacking the cellular protein disposal machinery, these molecules offer a novel therapeutic strategy for cancers driven by oncoproteins like BCR-ABL. The modular nature of SNIPERs, allowing for the combination of different warheads, linkers, and E3 ligase ligands, provides a versatile platform for the development of next-generation cancer therapies. Further research into optimizing the pharmacokinetic and pharmacodynamic properties of GNF-5 based SNIPERs will be crucial for their clinical translation.

References

GNF5-amido-Me as a PROTAC ABL Binding Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNF5-amido-Me as a warhead for Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase, a critical target in oncology, particularly in the context of Chronic Myeloid Leukemia (CML).

Introduction to this compound and ABL PROTACs

This compound is a derivative of GNF-5, a potent and selective allosteric inhibitor of the ABL kinase.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase active site, GNF-5 binds to the myristate-binding pocket of ABL, inducing a conformational change that locks the kinase in an inactive state.[1][2] This unique mechanism of action makes it an attractive candidate for the development of PROTACs.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate target proteins. They consist of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound serves as the ABL-binding moiety in these PROTACs, guiding the degradation machinery to the ABL kinase, including its oncogenic fusion form, BCR-ABL. This approach offers a potential therapeutic advantage over traditional inhibition by eliminating the entire protein, thereby abrogating both its kinase and non-kinase scaffolding functions.

Quantitative Data on this compound Based PROTACs

The following tables summarize the key quantitative data for representative PROTACs utilizing a GNF-5 based warhead. These molecules are designed to induce the degradation of ABL and its oncogenic fusion protein, BCR-ABL.

Table 1: Degradation Potency and Efficacy of GNF-5 Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Ligand | Reference |

| GMB-475 | BCR-ABL | K562 | ~0.5 | >90 | VHL | [3] |

| GMB-475 | BCR-ABL | Ba/F3 BCR-ABL | Not Reported | >80 | VHL |

Table 2: Cellular Activity of GNF-5 Based PROTACs

| PROTAC | Cell Line | IC50 (µM) | Assay Type | Reference |

| GMB-475 | K562 | ~1.0 | Cell Proliferation | |

| GMB-475 | Ba/F3 BCR-ABL | ~0.5 | Cell Proliferation |

Signaling Pathways and Mechanisms

ABL Kinase Signaling Pathway

The ABL kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. In CML, the chromosomal translocation t(9;22) results in the formation of the BCR-ABL fusion protein with constitutively active kinase activity. This leads to the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, driving uncontrolled cell growth and inhibiting apoptosis.

References

Discovery and development of GNF-5 analogs

An In-depth Technical Guide to the Discovery and Development of GNF-5 Analogs

Introduction

The development of tyrosine kinase inhibitors (TKIs) has fundamentally changed the prognosis for patients with Chronic Myeloid Leukemia (CML), a disease characterized by the Bcr-Abl fusion oncoprotein.[1][2] However, the emergence of resistance, often through point mutations in the Bcr-Abl kinase domain, presents a significant clinical challenge. The "gatekeeper" T315I mutation, for instance, confers resistance to many first and second-generation ATP-competitive TKIs.[2][3] This challenge spurred the development of alternative inhibitory strategies, leading to the discovery of allosteric inhibitors that do not bind to the highly conserved ATP pocket.

GNF-5 is a selective, non-ATP competitive inhibitor of Bcr-Abl that emerged from the optimization of its parent compound, GNF-2.[1] These compounds bind to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that locks the enzyme in an inactive state. This guide provides a detailed overview of the discovery, mechanism of action, and preclinical development of GNF-5 and its analogs, intended for researchers and drug development professionals.

Mechanism of Allosteric Inhibition

Unlike traditional TKIs that compete with ATP for binding, GNF-5 exerts its inhibitory effect through an allosteric mechanism. It specifically binds to the myristate-binding site located at the C-terminal lobe of the Abl kinase domain. This binding event stabilizes an inactive conformation of the kinase, preventing its catalytic activity. This distinct mechanism of action allows GNF-5 to be effective against certain Bcr-Abl mutants that are resistant to ATP-site inhibitors and enables a synergistic effect when used in combination with them.

From GNF-2 to GNF-5: Analog Development

GNF-5 was developed as an analog of GNF-2. The primary structural difference is the addition of an N-hydroxyethyl carboxamide group at the 4-position of GNF-5. This modification was specifically designed to improve the compound's pharmacokinetic properties, resulting in a longer half-life compared to its parent molecule. This enhancement in metabolic stability was crucial for achieving sustained in vivo efficacy.

Data Presentation

Table 1: In Vitro Activity of GNF-5

| Target | Assay Type | IC50 / EC50 (µM) | Reference |

| Wild-type Bcr-Abl | Kinase Assay | 0.22 | |

| Wild-type Bcr-Abl transformed Ba/F3 cells | Proliferation Assay | 0.43 | |

| E255K mutant Bcr-Abl transformed Ba/F3 cells | Proliferation Assay | 0.58 | |

| E255V mutant Bcr-Abl transformed Ba/F3 cells | Proliferation Assay | 0.38 | |

| T315I mutant Bcr-Abl transformed Ba/F3 cells | Proliferation Assay | 5.0 | |

| E505K (myristate site mutant) Bcr-Abl | Kinase Assay | >10 |

Table 2: In Vivo Efficacy of GNF-5

| Model | Compound/Combination | Dosing Regimen | Key Outcomes | Reference |

| Wild-type Bcr-Abl Xenograft | GNF-5 | 50 or 100 mg/kg, p.o., b.i.d., 7 days | Normalized blood counts and spleen size. | |

| T315I Bcr-Abl Bone Marrow Transplant | GNF-5 (alone) | 75 mg/kg, b.i.d. | No significant response. | |

| T315I Bcr-Abl Bone Marrow Transplant | GNF-5 + Nilotinib | 75 mg/kg, b.i.d. | Improved overall survival; strong, sustained inhibition of Bcr-Abl signaling. |

Experimental Protocols

Abl Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory activity of compounds on Bcr-Abl kinase.

-

System: ATP/NADH-coupled assay in a 96-well format.

-

Principle: The phosphorylation of a peptide substrate by Abl kinase consumes ATP. The rate of ATP consumption is coupled to the oxidation of NADH to NAD+ by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be measured by a decrease in absorbance at 340 nm.

-

Reaction Mixture:

-

Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2.

-

Substrates: 2 mM PEP (Phosphoenolpyruvic acid), 160 µM NADH, Abl peptide substrate (e.g., EAIYAAPFAKKK).

-

Enzymes: 0.16 µM Abl kinase, PK/LDH enzyme mix.

-

Inhibitor: GNF-5 at varying concentrations.

-

-

Procedure:

-

All reaction components except ATP are mixed in the wells of a 96-well plate.

-

The reaction is initiated by adding ATP.

-

Absorbance at 340 nm is measured every 20 seconds using a microplate reader.

-

The initial velocity of the reaction is calculated from the rate of NADH consumption.

-

IC50 values are determined by plotting the initial velocity against the inhibitor concentration.

-

Cell Proliferation Assay (Cellular)

This assay measures the effect of GNF-5 on the growth of Bcr-Abl-dependent cancer cells.

-

Cell Lines: IL-3-dependent murine hematopoietic Ba/F3 cells are transfected with vectors containing wild-type or mutant p210 Bcr-Abl.

-

Culture Conditions:

-

Media: RPMI 1640 with 10% fetal bovine serum (FBS) and 1% L-glutamine.

-

Parental Ba/F3 cells are cultured with 10% WEHI-conditioned medium as a source of IL-3.

-

Transfected cells are cultured in media supplemented with 25 µg/mL zeocin to maintain selection.

-

All cells are maintained at 37°C in a 5% CO2 atmosphere.

-

-

Procedure:

-

Cells are seeded into 96-well plates.

-

Cells are treated with various concentrations of GNF-5 or vehicle control (DMSO).

-

Plates are incubated for 48 hours.

-

Cell viability and proliferation are assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

EC50 values are calculated from the dose-response curves.

-

In Vivo Murine Models

These models assess the efficacy and tolerability of GNF-5 in a living organism.

-

Xenograft Model:

-

Immunocompromised mice are injected with Ba/F3 cells expressing wild-type Bcr-Abl and luciferase.

-

Once tumors are established, mice are treated with GNF-5 (e.g., 50-100 mg/kg, twice daily by oral gavage) or vehicle.

-

Efficacy is monitored by measuring tumor volume, bioluminescence, peripheral blood cell counts, and spleen size.

-

-

Bone Marrow Transplantation (BMT) Model:

-

Bone marrow from donor mice is transduced with retrovirus encoding a Bcr-Abl mutant (e.g., T315I).

-

Lethally irradiated recipient mice are injected with the transduced bone marrow cells.

-

Mice are treated with GNF-5 alone or in combination with an ATP-competitive inhibitor (e.g., 75 mg/kg GNF-5 with nilotinib).

-

The primary endpoint is overall survival.

-

Combination Therapy Rationale

The distinct binding sites of allosteric and ATP-competitive inhibitors provide a powerful rationale for combination therapy. The T315I mutation prevents the binding of many TKIs to the ATP site but does not affect the myristate-binding pocket. By using GNF-5 in combination with an ATP-site inhibitor like nilotinib, it is possible to inhibit the T315I Bcr-Abl mutant and suppress the emergence of further resistance.

Conclusion

The development of GNF-5 from its predecessor, GNF-2, represents a significant milestone in the pursuit of novel therapeutic strategies for CML. By targeting the allosteric myristate-binding site, GNF-5 and its analogs provide a mechanism to inhibit Bcr-Abl that is distinct from and complementary to traditional ATP-competitive inhibitors. The improved pharmacokinetic profile of GNF-5 demonstrated the feasibility of developing orally active allosteric drugs. Preclinical data have robustly shown that this class of inhibitors, particularly when used in combination, can overcome challenging resistance mutations like T315I. While GNF-5 itself has not advanced to clinical trials, the foundational research and principles established during its development have paved the way for next-generation allosteric inhibitors, such as Asciminib (ABL001), which has now entered clinical practice, validating the immense potential of this therapeutic approach.

References

GNF5-amido-Me: A Technical Guide to a Key Moiety in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF5-amido-Me is a crucial chemical entity employed in the development of novel therapeutics, particularly in the field of targeted protein degradation. It serves as a derivative of GNF-5, a known allosteric inhibitor of the ABL kinase. The primary application of this compound is as a warhead in Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to selectively eliminate disease-causing proteins, such as the oncogenic fusion protein BCR-ABL, by harnessing the cell's natural protein disposal machinery. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside experimental protocols and a visualization of its role in targeted protein degradation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties influence its synthesis, formulation, and behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅F₃N₄O₂ | PubChem |

| Molecular Weight | 388.3 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | PubChem[1] |

| Synonyms | PROTAC ABL binding moiety 2 | TargetMol Chemicals[2], CymitQuimica[3] |

| CAS Number | 778277-37-5 | TargetMol Chemicals |

| Appearance | Solid | CymitQuimica[3] |

Role in Targeted Protein Degradation

This compound functions as the target-binding ligand in PROTACs and SNIPERs designed to degrade the BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML). These heterobifunctional molecules consist of three components: the target-binding moiety (this compound), an E3 ubiquitin ligase-binding ligand, and a chemical linker connecting the two.

The mechanism of action involves the formation of a ternary complex between the BCR-ABL protein, the PROTAC/SNIPER molecule (containing this compound), and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to its clearance from the cell.

Signaling Pathway of BCR-ABL Degradation

References

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global PROTAC Toolbox for Degrading BCR-ABL Overcomes Drug-Resistant Mutants and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GNF5-amido-Me Based Proteolysis Targeting Chimeras (PROTACs) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GNF5-amido-Me serves as a crucial chemical moiety for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) designed to target the Abelson tyrosine kinase (ABL). As a derivative of GNF-5, an allosteric inhibitor of BCR-ABL, this compound functions as the "warhead" that binds to the myristate-binding pocket of ABL. When connected via a linker to an E3 ubiquitin ligase-recruiting ligand, the resulting heterobifunctional molecule can induce the ubiquitination and subsequent proteasomal degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).

These application notes provide an overview of the experimental use of this compound containing PROTACs/SNIPERs in a cell culture setting, including detailed protocols for assessing their efficacy in inducing protein degradation and inhibiting cell proliferation.

Data Presentation

The efficacy of ABL-targeting PROTACs and SNIPERs, some of which utilize a GNF-5 based warhead, can be quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize key quantitative data from published studies.

Table 1: Degradation Potency (DC50) of ABL-Targeting PROTACs/SNIPERs

| Compound ID | Warhead (ABL Binder) | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Citation |

| SNIPER(ABL)-013 | GNF-5 | Bestatin | Alkyl | K562 | 20 µM | [1] |

| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEG | K562 | 10 nM | [2] |

| SIAIS178 | Dasatinib | VHL Ligand | PEG | K562 | 8.5 nM | [3] |

| Arg-PEG1-Dasa | Dasatinib | Arginine (N-end) | PEG | K562 | <10 nM | [4] |

| Compound 19 (ponatinib-based) | Ponatinib | CRBN Ligand | Not Specified | K562 | 20 nM | [3] |

Table 2: Anti-proliferative Activity (IC50) of ABL-Targeting PROTACs/SNIPERs

| Compound ID | Warhead (ABL Binder) | E3 Ligase Ligand | Linker Type | Cell Line | IC50 | Citation |

| DAS-6-2-2-6-CRBN | Dasatinib | CRBN Ligand | Not Specified | K562 | 4.4 nM | |

| SIAIS178 | Dasatinib | VHL Ligand | PEG | K562 | 24 nM | |

| Arg-PEG1-Dasa | Dasatinib | Arginine (N-end) | PEG | K562 | 0.3595 nM | |

| 7o (olverembatinib-based) | Olverembatinib (GZD824) | CRBN Ligand | Carbon Chain | Ba/F3 T315I | 9.7 nM |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a this compound based PROTAC in cell culture.

Protocol 1: Assessment of BCR-ABL Protein Degradation by Western Blot

This protocol details the steps to determine the extent of BCR-ABL protein degradation in a CML cell line (e.g., K562) following treatment with a this compound based PROTAC.

Materials:

-

K562 cells (or other suitable BCR-ABL positive cell line)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound based PROTAC/SNIPER

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ABL, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed K562 cells in a 6-well plate at a density of 5 x 10^5 cells/mL in complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound based PROTAC in complete culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM). Include a DMSO-treated well as a vehicle control. For mechanism validation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.

-

Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, 24 hours).

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ABL and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of BCR-ABL degradation relative to the vehicle control. The DC50 value can be determined by plotting the percentage of degradation against the log of the PROTAC concentration.

Protocol 2: Cell Viability and Proliferation Assay

This protocol is for assessing the effect of a this compound based PROTAC on the viability and proliferation of CML cells.

Materials:

-

K562 cells (or other suitable BCR-ABL positive cell line)

-

Complete culture medium

-

This compound based PROTAC/SNIPER

-

DMSO (vehicle control)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Preparation and Treatment: Prepare a serial dilution of the this compound based PROTAC in complete culture medium. Add the diluted compound to the wells in triplicate. Include wells with DMSO as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for CCK-8/MTT).

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Subtract the average blank reading from all other readings.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the log of the PROTAC concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: Mechanism of Action for this compound based PROTACs.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound PROTAC efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GNF5-amido-Me in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF5-amido-Me is a derivative of Gauffenic acid (GNF-5), a known allosteric inhibitor of the BCR-ABL kinase.[1][2][3][4][5] These compounds bind to the myristoyl pocket of the ABL kinase domain, inducing a conformational change that inactivates the protein. This mechanism of action makes them attractive candidates for the treatment of Chronic Myeloid Leukemia (CML), including forms resistant to traditional ATP-competitive inhibitors. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on the available data for the closely related compound GNF-5. It is important to note that while this compound is structurally related to GNF-5, optimal dosages and administration routes should be determined empirically for each specific experimental setting.

Data Presentation

The following tables summarize quantitative data for GNF-5, which can be used as a starting point for designing experiments with this compound.

Table 1: Summary of In Vivo Dosages and Administration Routes for GNF-5 in Mice

| Compound | Dosage Range (mg/kg) | Administration Route | Dosing Frequency | Mouse Model | Reference |

| GNF-5 | 20 | Oral (p.o.) | Not Specified | Male Balb/c mice | |

| GNF-5 | 5 | Intravenous (i.v.) | Not Specified | Male Balb/c mice | |

| GNF-5 | 50 - 100 | Oral (p.o.) | Twice daily (b.i.d) | Not Specified | |

| GNF-5 | 75 | Oral (p.o.) | Twice daily (b.i.d) | Not Specified | |

| GNF-5 | 50 | Not Specified | Once daily | 32D.p210-luc+ cell-injected mice | |

| GNF-5 | 100 | Not Specified | Once daily | 32D.p210-luc+ cell-injected mice |

Table 2: Pharmacokinetic Parameters of GNF-5 in Mice

| Compound | Dose (mg/kg) | Administration Route | Key Findings | Reference |

| GNF-5 | 5 | Intravenous (i.v.) | Suitable pharmacokinetic parameters | |

| GNF-5 | 20 | Oral (p.o.) | Suitable pharmacokinetic parameters |

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of GNF-5 in mouse models. These can be adapted for this compound.

Protocol 1: General Preparation and Administration of GNF-5/GNF5-amido-Me

1. Vehicle Formulation:

-

A common vehicle for oral administration of similar small molecules is a suspension in 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

-

For intravenous administration, the compound may need to be dissolved in a solvent such as DMSO and then further diluted in a sterile vehicle like saline or a solution containing PEG300 and ethanol. A solvent comprising 50% DMSO, 40% PEG300, and 10% ethanol has been used for oral administration of other inhibitors.

-

It is crucial to assess the solubility and stability of this compound in the chosen vehicle.

2. Dosing Solution Preparation:

-

Weigh the required amount of this compound powder.

-

Prepare the chosen vehicle under sterile conditions.

-

Gradually add the powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.

-

Prepare fresh dosing solutions daily unless stability data indicates otherwise.

3. Administration to Mice:

-

Oral Gavage (p.o.):

-

Use a proper-sized gavage needle (e.g., 20-22 gauge for adult mice).

-

The volume administered should typically not exceed 10 mL/kg body weight.

-

Administer the solution slowly to avoid accidental entry into the trachea.

-

-

Intravenous Injection (i.v.):

-

The tail vein is the most common site for i.v. injection in mice.

-

The injection volume should be kept low, typically around 5 mL/kg body weight, and administered slowly.

-

Use a small gauge needle (e.g., 27-30 gauge) to minimize tissue damage.

-

-

Intraperitoneal Injection (i.p.):

-

Injections are typically made in the lower right abdominal quadrant to avoid the bladder and cecum.

-

The volume should generally not exceed 10 mL/kg body weight.

-

Protocol 2: Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical efficacy study using a xenograft model, which can be adapted for this compound.

1. Cell Culture and Implantation:

-

Culture human CML cells (e.g., K562 or Ba/F3 expressing BCR-ABL) under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

2. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

3. Treatment Administration:

-

Prepare and administer this compound (or vehicle control) according to the desired dosage and schedule (e.g., 50 mg/kg, p.o., b.i.d.).

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

4. Efficacy Evaluation:

-

Measure tumor volumes at regular intervals (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting for target engagement).

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the BCR-ABL signaling pathway and a typical experimental workflow for an in vivo study.

Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for an in vivo xenograft study.

References

- 1. GNF-5 | Bcr-Abl | TGF-beta/Smad | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 2. GNF5 | 778277-15-9 [chemicalbook.com]

- 3. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric inhibitors of Bcr-abl-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Preparing GNF5-amido-Me Stock Solutions in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF5-amido-Me is a chemical probe derived from GNF-5, a known allosteric inhibitor of the Bcr-Abl kinase. It serves as a crucial binding moiety for the Abelson (ABL) kinase domain and is integral to the design of proteolysis-targeting chimeras (PROTACs) and specific nominal inhibitor probes of protein degradation (SNIPERs). Accurate and reproducible preparation of this compound stock solutions is paramount for reliable in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound due to its excellent solubilizing properties for many organic small molecules.

This document provides a comprehensive guide to preparing, storing, and handling this compound stock solutions in DMSO. It includes detailed protocols, data on physicochemical properties, and visual diagrams of the experimental workflow and the targeted signaling pathway.

Data Presentation

The quantitative data for this compound and its parent compound, GNF-5, are summarized in the table below. This allows for a clear comparison and aids in making informed decisions for experimental design.

| Property | This compound | GNF-5 | Notes |

| Molecular Weight ( g/mol ) | 388.34[1][2] | 418.37[3][4] | Essential for accurate concentration calculations. |

| Appearance | Solid[1] | White to off-white solid | Visual confirmation of the physical state. |

| Purity | Typically >98% | >98% | Purity should be confirmed from the supplier's certificate of analysis. |

| Solubility in DMSO | Data not available; assumed to be similar to GNF-5 | ≥ 84 mg/mL (≥ 200.77 mM) | A conservative starting concentration of 10 mM is recommended for this compound. |

| Recommended Stock Concentration | 10 mM | 10 mM - 100 mM | A 10 mM stock is a common starting point for most cell-based assays. |

| Storage of Stock Solution | -20°C, protected from light | -20°C, protected from light | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

| Stock Solution Stability | Data not available; assumed to be stable for at least 6 months at -20°C | At least 6 months at -20°C | Discard if any precipitation is observed. |

| Final DMSO Concentration in Assay | < 0.5% (v/v) | < 0.5% (v/v) | High concentrations of DMSO can be cytotoxic. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening. This prevents the condensation of moisture, as DMSO is hygroscopic.

-

Calculation: Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight (388.34 g/mol ) / 1000

-

Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mmol/L x 388.34 g/mol / 1000 = 3.88 mg

-

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass of this compound and add it to the tube.

-

Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat. Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting and Storage: To minimize freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

-

Long-term Storage: Store the aliquots at -20°C, protected from light.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway of this compound's parent compound, GNF-5.

Caption: Experimental workflow for this compound stock solution preparation.

Caption: Allosteric inhibition of Bcr-Abl by the parent compound, GNF-5.

References

Application Notes and Protocols for Studying the T315I Bcr-Abl Mutation with GNF5-amido-Me-Based Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T315I "gatekeeper" mutation in the Bcr-Abl kinase domain confers resistance to most clinically available tyrosine kinase inhibitors (TKIs), posing a significant challenge in the treatment of Chronic Myeloid Leukemia (CML). A promising strategy to overcome this resistance is the targeted degradation of the Bcr-Abl protein using technologies like Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The GNF5-amido-Me moiety, derived from the allosteric Bcr-Abl inhibitor GNF-5, serves as a crucial component in the design of these degraders. By binding to the myristate pocket of Abl, it provides the specificity needed to target Bcr-Abl, including the T315I mutant, for degradation. This document provides detailed application notes and protocols for utilizing this compound-based degraders to study and overcome the T315I Bcr-Abl mutation.

Data Presentation

The following table summarizes the in vitro efficacy of various SNIPERs incorporating a GNF-5 derivative as the Bcr-Abl binding moiety. These degraders link the GNF-5 moiety to a ligand for an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ligase.

| Degrader Name | Bcr-Abl Ligand | IAP Ligand | Linker | DC50 (µM) for Bcr-Abl Degradation | Cell Line | Reference |

| SNIPER(ABL)-013 | GNF-5 | Bestatin | Alkyl | 20 | K562 | [1][] |

| SNIPER(ABL)-024 | GNF-5 | LCL161 derivative | PEG | 5 | K562 | [3][4] |

| SNIPER(ABL)-062 | GNF-5 | cIAP1 ligand | PEG | Potent degradation observed | K562 | [5] |

Note: DC50 is the concentration required to induce 50% degradation of the target protein. While these studies were primarily conducted in K562 cells (which express wild-type Bcr-Abl), the allosteric binding mechanism of GNF-5 suggests potential activity against the T315I mutant, which requires empirical validation using the protocols outlined below. One study noted that a dasatinib-based SNIPER did not degrade the T315I mutant, highlighting the importance of empirical testing for each specific degrader.

Experimental Protocols

Bcr-Abl Degradation Assay via Western Blotting

This protocol details the procedure to assess the degradation of Bcr-Abl in a cellular context.

a. Cell Culture and Treatment:

-

Culture Ba/F3 cells expressing T315I Bcr-Abl in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the Ba/F3-T315I Bcr-Abl cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Treat the cells with varying concentrations of the this compound-based degrader (e.g., 0.1, 1, 10, 25, 50 µM) for a specified time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

To confirm that degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the degrader.

b. Cell Lysis:

-

After treatment, harvest the cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

c. Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Bcr-Abl (e.g., anti-Abl antibody) overnight at 4°C. Also, probe for downstream signaling proteins such as phospho-STAT5 and phospho-CrkL, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the Bcr-Abl signal to the loading control.

Cell Viability Assay

This protocol is for determining the effect of the this compound-based degrader on the viability of cells expressing T315I Bcr-Abl.

-

Seed Ba/F3-T315I Bcr-Abl cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere overnight (if applicable for the cell line).

-

Add the this compound-based degrader at various concentrations in triplicate. Include a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of a WST-1 or MTT solution to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve fitting software.

Visualizations

Caption: Mechanism of this compound SNIPER.

Caption: Experimental workflow for degrader evaluation.

Caption: Bcr-Abl downstream signaling pathways.

References

Application of GNF-5 in Hepatocellular Carcinoma Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is the most prevalent form of primary liver cancer and a major contributor to cancer-related mortality worldwide.[1] The development of targeted therapies is a key focus of HCC research. GNF-5, a selective, non-ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, has shown potential as a therapeutic agent in HCC.[1][2] This document provides detailed application notes and protocols for studying the effects of GNF-5 in hepatocellular carcinoma, based on existing research. GNF-5 has been demonstrated to inhibit the growth of HCC cells by modulating key cell cycle and survival pathways.

Mechanism of Action

GNF-5 exerts its anti-cancer effects in hepatocellular carcinoma primarily by downregulating the S-phase kinase-associated protein 2 (Skp2).[1][3] Skp2 is an oncoprotein that plays a crucial role in cell cycle progression by targeting cell cycle inhibitors for degradation. The inhibition of Skp2 by GNF-5 leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis.

The key molecular players in the GNF-5 signaling pathway in HCC are:

-

Skp2: Downregulated by GNF-5. Its reduction is a central event in the anti-proliferative effect of the compound.

-

p21 and p27: These are cyclin-dependent kinase inhibitors that are upregulated as a consequence of Skp2 downregulation. Their accumulation leads to cell cycle arrest in the G0/G1 phase.

-

Akt: GNF-5 treatment leads to decreased phosphorylation of Akt, a key protein in cell survival signaling. This inhibition of the PI3K/Akt pathway contributes to the apoptotic effect.

-

Caspases: The pro-apoptotic effects of GNF-5 are also mediated by the activation of caspases.

The following diagram illustrates the signaling pathway affected by GNF-5 in HCC cells.

Caption: Signaling pathway of GNF-5 in hepatocellular carcinoma cells.

Quantitative Data Summary

The effects of GNF-5 on HCC cell lines have been quantified in several studies. The tables below summarize the key findings.

Table 1: Effect of GNF-5 on the Viability of HCC Cell Lines

| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | % Inhibition of Cell Viability | Reference |

| SK-HEP1 | GNF-5 | 20 | 72 | 66.0% | |

| SK-HEP1 sh-Skp2 | GNF-5 | 20 | 72 | >70% | |

| HepG2 | GNF-5 | Not specified | Time-dependent inhibition | Not specified |

Table 2: Effect of GNF-5 on Protein Expression in HCC Cell Lines

| Cell Line | Compound | Effect on Protein Expression | Reference |

| SK-HEP1 | GNF-5 | ↓ Skp2, ↓ p-Akt, ↑ p27, ↑ p21, ↑ Active Caspases | |

| HepG2 | GNF-5 | ↓ Skp2, ↓ p-Akt, ↑ p27, ↑ p21 |

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of GNF-5 on HCC cells.

Experimental Workflow

A typical workflow for investigating the in vitro effects of GNF-5 on HCC is outlined below.

References

- 1. Imatinib and GNF-5 Exhibit an Inhibitory Effect on Growth of Hepatocellar Carcinoma Cells by Downregulating S-phase Kinase-associated Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imatinib and GNF-5 Exhibit an Inhibitory Effect on Growth of Hepatocellar Carcinoma Cells by Downregulating S-phase Kinase-associated Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-growth Effects of Imatinib and GNF5 via Regulation of Skp2 in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying CML Resistance Mechanisms Using GNF-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL1 tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, drug resistance remains a significant clinical challenge. Resistance can arise from mutations in the BCR-ABL1 kinase domain, such as the gatekeeper T315I mutation, or through BCR-ABL1-independent mechanisms involving the activation of alternative survival pathways.

GNF-5 is a non-ATP-competitive allosteric inhibitor of BCR-ABL1 that binds to the myristate-binding pocket of the ABL1 kinase domain.[1] This distinct mechanism of action makes GNF-5 a valuable tool for studying and potentially overcoming TKI resistance. By binding to the myristoyl pocket, GNF-5 induces a conformational change in the BCR-ABL1 protein, leading to its inactivation. Notably, GNF-5 has shown efficacy in combination with ATP-competitive TKIs in inhibiting the growth of CML cells harboring the T315I mutation, which is resistant to most clinically available TKIs.[1]

These application notes provide detailed protocols and data for utilizing GNF-5 to investigate CML resistance mechanisms, offering a framework for researchers to explore novel therapeutic strategies.

Data Presentation

The following tables summarize quantitative data on the activity of GNF-5 against various CML cell lines, including those with resistance-conferring mutations.

Table 1: In Vitro Activity of GNF-5 in CML Cell Lines

| Cell Line | BCR-ABL1 Status | IC₅₀ (µM) of GNF-5 | Reference |

| K562 | Wild-type | ~1.0 (48h) | [2] |

| KU812 | Wild-type | ~1.0 (48h) | [2] |

| KCL22 | Wild-type | ~1.0 (48h) | [2] |

| Ba/F3 p210 | Wild-type | Not specified | |

| Ba/F3 T315I | T315I mutation | 5.0 (12-day incubation) | |

| Ba/F3 E255V | E255V mutation | 0.38 (12-day incubation) |

Table 2: Anti-proliferative Activity of GNF-5 in Ba/F3 Cells Transformed with BCR-ABL1 Mutants

| BCR-ABL1 Mutant | EC₅₀ (nM) of GNF-5 | Reference |

| Wild-type | 430 | |

| E255K | 580 |

Table 3: Synergistic Activity of GNF-5 with ATP-Competitive TKIs against T315I Mutant

| Combination | Cell Line | Combination Index (CI) | Interpretation | Reference |

| GNF-5 + Nilotinib | Ba/F3 T315I | 0.6 | Moderate Synergy |

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of GNF-5 on CML cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of GNF-5 on the metabolic activity of CML cells, which is an indicator of cell viability.

Materials:

-

CML cell lines (e.g., K562, KCL22, Ba/F3-p210-T315I)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

GNF-5 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed CML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Compound Treatment: Prepare serial dilutions of GNF-5 in complete medium. Add the desired concentrations of GNF-5 to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of BCR-ABL1 Signaling

This protocol assesses the effect of GNF-5 on the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.

Materials:

-

CML cells treated with GNF-5

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-BCR-ABL1, anti-BCR-ABL1, anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-